molecular formula C6H7ClN2O B1452435 6-Chloro-2-methoxypyridin-3-amine CAS No. 914222-86-9

6-Chloro-2-methoxypyridin-3-amine

Cat. No. B1452435
M. Wt: 158.58 g/mol
InChI Key: NBYVIQCFOQQXPZ-UHFFFAOYSA-N
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Description

6-Chloro-2-methoxypyridin-3-amine is a pyridine derivative with a chloro group and an amino group on the 3rd and 6th carbon atoms, respectively, and a methoxy group attached to the 2nd carbon . It has potential applications in the field of organic synthesis and pharmaceutical research due to its unique structure and properties .


Molecular Structure Analysis

The molecular structure of 6-Chloro-2-methoxypyridin-3-amine consists of a pyridine ring with a chloro group at the 6th position, a methoxy group at the 2nd position, and an amino group at the 3rd position .


Chemical Reactions Analysis

While specific chemical reactions involving 6-Chloro-2-methoxypyridin-3-amine are not detailed in the search results, the compound has been used in various chemical reactions .


Physical And Chemical Properties Analysis

6-Chloro-2-methoxypyridin-3-amine is a solid compound . More specific physical and chemical properties such as density, melting point, and boiling point are not provided in the search results .

Scientific Research Applications

Rearrangements in Aminations

Pieterse and Hertog (2010) investigated rearrangements during aminations of halopyridines, including compounds like 6-Chloro-2-methoxypyridin-3-amine. They found that reactions of 3-chloro and 4-chloropyridine with potassium amide in liquid ammonia led to a mixture of aminopyridines. These reactions are important for understanding the chemical behavior of such compounds in various conditions, highlighting their utility in synthetic chemistry (Pieterse & Hertog, 2010).

Structural Characterization of Thiazol-2-amines

Böck et al. (2021) synthesized and characterized compounds like N-(6-methoxypyridin-3-yl)-4-(pyridin-2-yl)thiazol-2-amine. They analyzed the crystal structures and intermolecular hydrogen bonding patterns, which is crucial for understanding the molecular properties and potential applications in material science and pharmaceuticals (Böck et al., 2021).

Lithiation Pathways

Gros, Choppin, and Fort (2003) studied the lithiation pathway of compounds like 2-methoxypyridine with LDA and LTMP. Their research provides insights into the lithiation mechanisms, which are fundamental for the development of new synthetic routes in organic chemistry (Gros, Choppin, & Fort, 2003).

Synthesis of Pyrimidines

Bryant, Kunng, and South (1995) developed a large-scale synthesis method for compounds like 3-chloro-5-methoxypyridazine, which is related to 6-Chloro-2-methoxypyridin-3-amine. Their synthesis route offers insights into the scalable production of such compounds, beneficial for industrial applications (Bryant, Kunng, & South, 1995).

Nucleophilic Amination

Pang, Kaga, and Chiba (2018) developed a protocol for nucleophilic amination of methoxypyridines using sodium hydride-iodide composite. This method is significant for the preparation of aminopyridines, which have potential applications in medicinal chemistry (Pang, Kaga, & Chiba, 2018).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

While specific future directions for 6-Chloro-2-methoxypyridin-3-amine are not detailed in the search results, the compound’s unique structure and properties suggest potential applications in the field of organic synthesis and pharmaceutical research .

properties

IUPAC Name

6-chloro-2-methoxypyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2O/c1-10-6-4(8)2-3-5(7)9-6/h2-3H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBYVIQCFOQQXPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=N1)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90696552
Record name 6-Chloro-2-methoxypyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90696552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-2-methoxypyridin-3-amine

CAS RN

914222-86-9
Record name 6-Chloro-2-methoxypyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90696552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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